N-(2,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide features a cyclopenta[d]pyrimidine core fused with a tetrahydro ring system. The thioacetamide moiety is linked to the pyrimidine ring via a sulfur atom, while the N-aryl substituent (2,4-dimethoxyphenyl) and the 2-(dimethylamino)ethyl side chain contribute to its unique electronic and steric profile.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-24(2)10-11-25-17-7-5-6-15(17)20(23-21(25)27)30-13-19(26)22-16-9-8-14(28-3)12-18(16)29-4/h8-9,12H,5-7,10-11,13H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCALTQQEQQUUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity through various studies and data analysis.
Chemical Structure and Properties
The compound consists of a complex structure featuring a dimethoxyphenyl group and a tetrahydro-cyclopenta[d]pyrimidine moiety. Its molecular formula is , which indicates the presence of nitrogen and sulfur atoms that may contribute to its biological properties.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Cell Lines Tested : Studies have shown cytotoxic effects on various cancer cell lines including human lung adenocarcinoma and colorectal cancer cells.
- Mechanism of Action : The compound may induce cell-cycle arrest and apoptosis through DNA damage pathways. Phosphorylation of histone H2A.X has been noted, indicating DNA double-strand breaks.
Neuroprotective Effects
There is emerging evidence suggesting that the compound may also possess neuroprotective properties:
- Mechanism : It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
- Studies : In vitro studies have demonstrated reduced neuronal cell death in models of neurodegeneration.
Antimicrobial Activity
The compound has been assessed for antimicrobial properties:
- In Vitro Studies : Preliminary studies indicate effectiveness against certain bacterial strains, although further research is needed to quantify these effects.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Effects in Lung Cancer Models
In a controlled study involving human lung adenocarcinoma cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in apoptosis markers and significant inhibition of cell proliferation.
Case Study 2: Neuroprotection in Oxidative Stress Models
A separate investigation focused on the neuroprotective effects of the compound in models of oxidative stress. Treatment with the compound resulted in a marked decrease in neuronal cell death compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Structural Features
Core Heterocyclic System
- Target Compound : Cyclopenta[d]pyrimidine fused with a tetrahydro ring system.
- Compound: Contains a thieno[2,3-d]pyrimidine fused to a cyclopenta ring, introducing an additional sulfur atom in the fused aromatic system .
- Compounds (e.g., 5.4, 5.6): Pyrimidin-4-one core without fused cyclopenta or thieno groups, simplifying the heterocyclic framework .
Substituent Variations
- Acetamide N-Aryl Group :
- : 3-Hydroxyphenyl substituent, offering hydrogen-bonding capability .
Physical and Spectral Properties
- Melting Points : Chlorophenyl-substituted analogs (e.g., 5.4) exhibit higher melting points (>282°C) due to stronger intermolecular forces, whereas hydroxyl or methoxy groups may lower melting points via reduced symmetry .
- Spectral Data : ¹H NMR signals for SCH₂ groups (δ ~4.0–4.1 ppm) and aromatic protons (δ ~7.0–7.8 ppm) are consistent across analogs, as seen in and .
Functional Implications
- Steric and Pharmacokinetic Considerations: The 2-(dimethylamino)ethyl side chain in the target compound may enhance bioavailability through increased solubility or interaction with biological membranes, a feature absent in and compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
